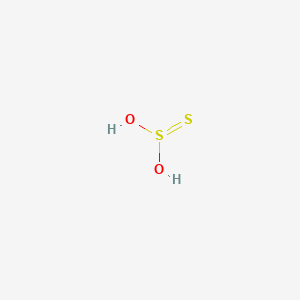
Thiosulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfurous acid is a sulfur oxoacid. It is a conjugate acid of a thiosulfite(1-). It is a tautomer of a sulfurothionous O,O-acid.
Wissenschaftliche Forschungsanwendungen
Biomarker in Forensic Analysis
Thiosulfate, a metabolite related to thiosulfurous acid, has been identified as a significant biomarker in forensic toxicology, particularly in cases involving exposure to hydrogen sulfide gas (H2S). Research has shown that thiosulfate levels in urine can indicate exposure to H2S, although individual responses to exposure may vary significantly (Durand & Weinstein, 2007).
Cardiovascular Health and Survival in Renal Transplant Recipients
Studies have found that thiosulfate levels have associations with cardiovascular health and survival, particularly among renal transplant recipients. Higher urinary thiosulfate levels have been linked with a favorable cardiovascular risk profile and a survival benefit, suggesting a protective role of sulfur compounds in this population (van den Berg et al., 2014).
Diagnostic Biomarker in Prostate Cancer
Thiosulfate levels in urine have been evaluated as a potential biomarker for prostate cancer, particularly for patients with low serum prostate-specific antigen levels. The research indicated that urinary thiosulfate levels were significantly higher in prostate cancer patients compared to control groups, suggesting its potential utility in prostate cancer diagnostics (Chwatko et al., 2013).
Understanding Cognitive Functions in Occupational Health
Research has also explored the relationship between thiosulfate levels and cognitive functions among workers exposed to hazardous materials such as hydrogen sulfide. Elevated levels of urinary thiosulfate were observed among workers exposed to H2S, and this elevation correlated with cognitive impairment. This suggests that urinary thiosulfate could be a biomarker for occupational exposure and its neurological effects (Farahat & Kishk, 2009).
Role in Treatment and Management of Medical Conditions
Sodium thiosulfate, a compound related to this compound, has been studied for its role in the treatment of various medical conditions. For instance, it has been used in managing calcinosis secondary to juvenile dermatomyositis, with some studies reporting successful outcomes (Pagnini et al., 2014). Additionally, sodium thiosulfate has been evaluated for its effects on urinary lithogenicity and metabolic acid load, indicating its potential in treating certain types of kidney stones (Okonkwo et al., 2013).
Eigenschaften
Molekularformel |
H2S2O2 H2O2S2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
dihydroxy(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3) |
InChI-Schlüssel |
QAMMXRHDATVZSO-UHFFFAOYSA-N |
SMILES |
OS(=S)O |
Kanonische SMILES |
OS(=S)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)


![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)

![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)